molecular formula C11H11NO6 B2536962 Ethyl 2-(2-formyl-4-nitrophenoxy)acetate CAS No. 51336-43-7

Ethyl 2-(2-formyl-4-nitrophenoxy)acetate

Cat. No. B2536962
CAS RN: 51336-43-7
M. Wt: 253.21
InChI Key: DXUFJURFUFMTBG-UHFFFAOYSA-N
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Patent
US06159964

Procedure details

A solution of 5-nitrosalicylaldehyde (Aldrich) (0.167 g, 1.0 mmol), ethyl bromoacetate (0.166 g, 1.0 mmol), K2CO3 (0.276 g, 2.0 mmol) and NaI (0.015 g, 0.1 mmol) in THF (10 mL) is heated to 80° C. for 24 h. The solution is concentrated and the residue is purified by chromatography (silica gel, gradient, 5-20% CH3OH in CH2Cl2) to afford the title compound (0.20 g, 87%).
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
Quantity
0.276 g
Type
reactant
Reaction Step One
Name
Quantity
0.015 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:8]([CH:9]=[O:10])[C:7]([OH:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].Br[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>C1COCC1>[CH2:18]([O:17][C:15]([CH2:14][O:12][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:11][C:8]=1[CH:9]=[O:10])=[O:16])[CH3:19] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.167 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C=O)=C1)O
Name
Quantity
0.166 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
0.276 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.015 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography (silica gel, gradient, 5-20% CH3OH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)COC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.